An In-depth Technical Guide to the Synthesis and Characterization of 4-Morpholin-4-yl-2-phenyl-butyric Acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Morpholin-4-yl-2-phenyl-butyric Acid
This guide provides a comprehensive overview of a robust synthetic pathway to 4-Morpholin-4-yl-2-phenyl-butyric acid, a molecule of interest for researchers in drug discovery and development. The document details a logical, multi-step synthesis, outlines rigorous characterization protocols, and offers insights into the rationale behind key experimental choices, ensuring scientific integrity and reproducibility.
Introduction
4-Morpholin-4-yl-2-phenyl-butyric acid is a substituted carboxylic acid derivative incorporating a morpholine moiety. The presence of the phenylacetic acid pharmacophore, combined with the versatile morpholine ring, makes this compound and its analogues attractive targets for medicinal chemistry programs. Morpholine, a common heterocycle in approved drugs, can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a key interaction point with biological targets.[1][2] This guide presents a feasible and well-documented approach to synthesize and thoroughly characterize this target compound, providing a solid foundation for further research and development.
Strategic Approach to Synthesis
The synthesis of 4-Morpholin-4-yl-2-phenyl-butyric acid is best approached through a convergent strategy. The core of this strategy involves the initial preparation of a 2-phenylbutyric acid backbone functionalized with a suitable leaving group at the 4-position. This intermediate then undergoes a nucleophilic substitution reaction with morpholine to yield the final product. This approach allows for the modular construction of the molecule and facilitates purification at intermediate stages.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway for 4-Morpholin-4-yl-2-phenyl-butyric acid.
Experimental Protocols
Part 1: Synthesis of 4-Phenylbutyric Acid
The synthesis of the 4-phenylbutyric acid precursor is a well-established two-step process commencing with a Friedel-Crafts acylation followed by a Clemmensen reduction.
Step 1: Synthesis of 4-Oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation
This reaction establishes the carbon skeleton of the target molecule by acylating benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[3][4]
-
Materials:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Concentrated Hydrochloric acid
-
Ice
-
Sodium hydroxide solution (5%)
-
-
Procedure:
-
To a stirred suspension of powdered aluminum chloride in anhydrous benzene, cooled in an ice bath, add succinic anhydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with water, then with a 5% sodium hydroxide solution to extract the acidic product.
-
Acidify the alkaline aqueous layer with concentrated hydrochloric acid to precipitate the crude 4-oxo-4-phenylbutanoic acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., water or ethanol/water) to afford the purified product.
-
Step 2: Synthesis of 4-Phenylbutyric acid via Clemmensen Reduction
The keto group of 4-oxo-4-phenylbutanoic acid is reduced to a methylene group using amalgamated zinc and concentrated hydrochloric acid.[5]
-
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Zinc (mossy)
-
Mercuric chloride
-
Concentrated Hydrochloric acid
-
Toluene
-
-
Procedure:
-
Prepare amalgamated zinc by stirring mossy zinc with a solution of mercuric chloride in dilute hydrochloric acid for a few minutes. Decant the aqueous solution.
-
To the amalgamated zinc, add water, concentrated hydrochloric acid, toluene, and 4-oxo-4-phenylbutanoic acid.
-
Reflux the mixture vigorously for 24-30 hours, with periodic additions of concentrated hydrochloric acid.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude 4-phenylbutyric acid can be purified by vacuum distillation.[3][6]
-
Part 2: Synthesis of 4-Morpholin-4-yl-2-phenyl-butyric Acid
This part of the synthesis involves the functionalization of the 4-phenylbutyric acid intermediate and the subsequent introduction of the morpholine moiety.
Step 3: Synthesis of 2-Bromo-4-phenylbutyric acid
While not explicitly found in the search results, a plausible next step is the bromination at the alpha-position to the carboxylic acid. A standard method for this transformation is the Hell-Volhard-Zelinsky reaction. However, for better control, using N-bromosuccinimide (NBS) with a catalytic amount of hydrobromic acid is a viable alternative.
-
Materials:
-
4-Phenylbutyric acid
-
N-Bromosuccinimide (NBS)
-
Catalytic amount of 48% Hydrobromic acid (HBr)
-
Carbon tetrachloride (or another suitable inert solvent)
-
-
Procedure:
-
Dissolve 4-phenylbutyric acid in carbon tetrachloride.
-
Add a catalytic amount of 48% HBr.
-
Add NBS portion-wise while irradiating with a UV lamp or heating to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide by-product.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-bromo-4-phenylbutyric acid, which can be used in the next step without further purification or purified by column chromatography.
-
Step 4: Synthesis of 4-Morpholin-4-yl-2-phenyl-butyric acid via Nucleophilic Substitution
The final step involves the reaction of the synthesized 2-bromo-4-phenylbutyric acid with morpholine. This is a standard nucleophilic substitution reaction where the nitrogen atom of morpholine displaces the bromide.[7][8]
-
Materials:
-
2-Bromo-4-phenylbutyric acid
-
Morpholine
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
-
Procedure:
-
Dissolve 2-bromo-4-phenylbutyric acid in acetonitrile.
-
Add an excess of morpholine (typically 2-3 equivalents) and a slight excess of potassium carbonate.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess morpholine and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization of 4-Morpholin-4-yl-2-phenyl-butyric Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |
| -CH(Ph)- | 3.50 - 3.70 | Triplet | 1H |
| Morpholine -CH₂-N- | 2.40 - 2.60 | Multiplet | 4H |
| Morpholine -CH₂-O- | 3.60 - 3.80 | Multiplet | 4H |
| -CH₂-CH₂-N | 2.20 - 2.40 | Multiplet | 2H |
| -CH₂-CH(Ph)- | 1.90 - 2.10 | Multiplet | 2H |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[9] The protons of the morpholine ring adjacent to the nitrogen will appear at a higher field (lower ppm) compared to those adjacent to the more electronegative oxygen atom. The chair conformation of the morpholine ring can lead to more complex splitting patterns for the methylene protons.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -COOH | 175 - 180 |
| Phenyl C (quaternary) | 140 - 145 |
| Phenyl CH | 127 - 130 |
| Morpholine -CH₂-O- | 65 - 70 |
| -CH₂-N (on butyric chain) | 55 - 60 |
| Morpholine -CH₂-N- | 50 - 55 |
| -CH(Ph)- | 45 - 50 |
| -CH₂-CH(Ph)- | 30 - 35 |
Note: The chemical shifts are approximate.[11]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound. For 4-Morpholin-4-yl-2-phenyl-butyric acid (C₁₆H₂₃NO₃), the expected molecular weight is approximately 277.36 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): m/z = 277
-
Loss of COOH: [M - 45]⁺, m/z = 232
-
Cleavage of the morpholine ring: Characteristic fragments of the morpholine cation (m/z = 86 or 57) may be observed.[12][13]
-
Benzylic cleavage: A prominent peak at m/z = 91 corresponding to the tropylium ion is expected.
-
Other fragmentations involving the butyric acid chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
| C=O stretch (Carboxylic acid) | 1700 - 1725 |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C-H stretch (Aliphatic) | 2850 - 3000 |
| C-O-C stretch (Ether in morpholine) | 1070 - 1150 |
| C-N stretch (Tertiary amine) | 1020 - 1250 |
The FTIR spectrum of morpholine itself shows characteristic C-H stretching vibrations in the 2850-3100 cm⁻¹ region.[14]
Purity Assessment
The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination. A sharp melting point and a single peak in the HPLC chromatogram are indicative of a high-purity compound.
Conclusion
This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 4-Morpholin-4-yl-2-phenyl-butyric acid. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this compound for further investigation in their drug discovery and development endeavors. The provided rationale for each step and the expected characterization data serve as a valuable resource for troubleshooting and ensuring the successful execution of this synthesis.
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